molecular formula C22H28N2O4S B4178262 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE

1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4178262
M. Wt: 416.5 g/mol
InChI Key: IEKUMBKPYAGURF-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperidine ring, a sulfonyl group, and a phenylethyl substituent, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide
  • 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide
  • 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(2-ethyl)-3-piperidinecarboxamide

Uniqueness: 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring and sulfonyl group provides a distinct profile compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-15-20(10-11-21(17)28-2)29(26,27)24-14-6-9-19(16-24)22(25)23-13-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKUMBKPYAGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE
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1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
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1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE

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